

# (2,4-Dichloro-6-hydroxyphenyl)boronic acid molecular structure and SMILES

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## Compound of Interest

Compound Name:	(2,4-Dichloro-6-hydroxyphenyl)boronic acid
Cat. No.:	B1389283

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An In-Depth Technical Guide to **(2,4-Dichloro-6-hydroxyphenyl)boronic acid**

## Authored by a Senior Application Scientist Introduction: The Strategic Utility of Substituted Phenylboronic Acids

Boronic acids are a class of organoboron compounds characterized by a C–B bond and two hydroxyl groups attached to the boron atom.<sup>[1]</sup> Their unique electronic properties, general stability, and low toxicity make them indispensable reagents in modern organic chemistry.<sup>[2][3]</sup> While the broader family of boronic acids is renowned for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, the specific functionality of individual derivatives offers chemists precise control over molecular architecture.<sup>[2][3]</sup>

**(2,4-Dichloro-6-hydroxyphenyl)boronic acid** is a highly functionalized synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a sterically hindered and electronically modulated phenyl ring, provides a unique scaffold for creating complex molecular entities. This guide offers a detailed examination of its molecular structure, physicochemical properties, and synthetic relevance, providing field-proven insights for its application in advanced research and development projects.

## Molecular Structure and Physicochemical Profile

The precise arrangement of functional groups on the phenyl ring dictates the reactivity and utility of **(2,4-Dichloro-6-hydroxyphenyl)boronic acid**. The molecule consists of a central benzene ring substituted with a boronic acid ( $-B(OH)_2$ ) group, a hydroxyl ( $-OH$ ) group, and two chlorine ( $-Cl$ ) atoms.

The IUPAC name for this compound is **(2,4-Dichloro-6-hydroxyphenyl)boronic acid**. Its structural and chemical identifiers are summarized below.

Table 1: Physicochemical and Computational Data

Property	Value	Source(s)
CAS Number	1028332-22-0	[4][5][6][7]
Molecular Formula	$C_6H_5BCl_2O_3$	[4]
Molecular Weight	206.82 g/mol	[4][6][7]
SMILES Notation	$OC1=C(B(O)O)C(Cl)=CC(Cl)=C1$	[4]
Topological Polar Surface Area (TPSA)	60.69 $\text{\AA}^2$	[4][8]
LogP (octanol-water partition coeff.)	0.3788	[4][8]
Hydrogen Bond Donors	3	[4]
Hydrogen Bond Acceptors	3	[4]
Rotatable Bonds	1	[4]

## Structural Visualization

The spatial relationship between the substituents is critical. The hydroxyl and boronic acid groups are ortho to each other, creating a potential for intramolecular hydrogen bonding which can influence the compound's conformation and reactivity. The two chlorine atoms are

positioned at the 2- and 4-positions relative to the boronic acid group, imparting significant electronic and steric effects.

Caption: 2D molecular structure of **(2,4-Dichloro-6-hydroxyphenyl)boronic acid**.

## Reactivity, Synthesis, and Mechanistic Considerations

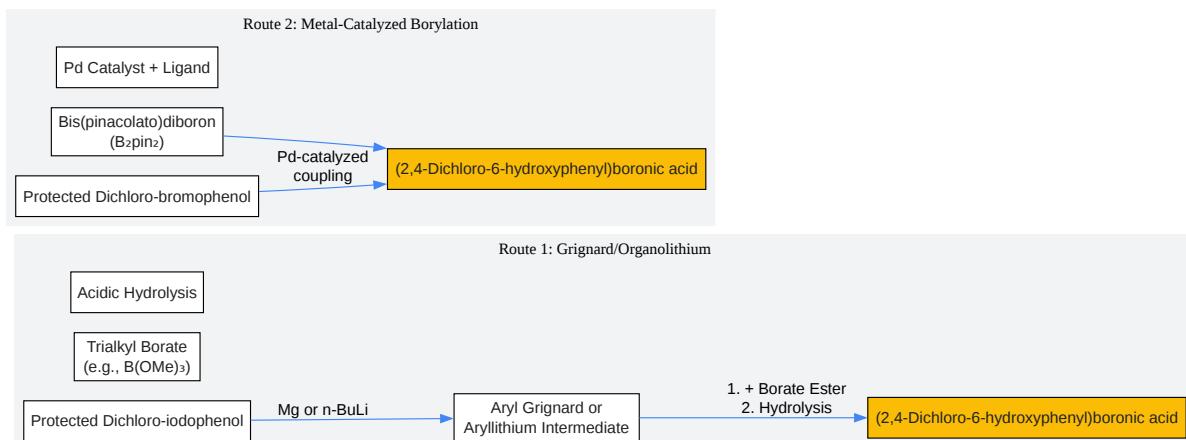
### Electronic and Steric Effects

The chemical behavior of **(2,4-Dichloro-6-hydroxyphenyl)boronic acid** is a direct consequence of its substitution pattern.

- Lewis Acidity: Like all boronic acids, the boron atom possesses a vacant p-orbital, making it a Lewis acid. This allows it to reversibly interact with Lewis bases, a property fundamental to its role in catalysis and as a chemical sensor.[2]
- Inductive and Resonance Effects: The two chlorine atoms are strongly electron-withdrawing via induction, which decreases the electron density of the aromatic ring. This makes the C-B bond more polarized and can influence the kinetics of transmetalation in cross-coupling reactions. The hydroxyl group is an activating group, donating electron density to the ring through resonance, although this effect is modulated by the adjacent chlorine and boronic acid groups.
- Steric Hindrance: The presence of substituents ortho to the boronic acid group (the hydroxyl and a chlorine atom) creates significant steric bulk. This hindrance can be a critical experimental parameter, often requiring more forcing reaction conditions (e.g., higher temperatures, stronger bases, or specialized ligands) to achieve successful cross-coupling. However, this can also be leveraged to achieve selective transformations.

## Synthetic Pathways

Arylboronic acids are typically synthesized via two primary routes.[3] While specific, peer-reviewed synthesis protocols for this exact molecule are proprietary or found within patent literature, the general methodologies apply.



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Caption: General synthetic workflows for arylboronic acids.

- **From Organometallic Precursors:** This classic approach involves the reaction of an organometallic reagent (either a Grignard or an organolithium) with a trialkyl borate ester, followed by acidic hydrolysis.<sup>[3][9]</sup> For this specific molecule, the starting material would likely be a doubly protected 3,5-dichloro-2-halophenol to prevent side reactions with the acidic proton of the hydroxyl group and the boronic acid itself.
- **Palladium-Catalyzed Borylation:** Modern methods often employ palladium-catalyzed cross-coupling reactions (a variation of the Suzuki-Miyaura reaction) between an aryl halide and a

diboron reagent, such as bis(pinacolato)diboron ( $B_2pin_2$ ).<sup>[3]</sup> This route often offers greater functional group tolerance.

## Applications in Research and Drug Development

**(2,4-Dichloro-6-hydroxyphenyl)boronic acid** is not an end-product but a strategic intermediate. Its value lies in its ability to serve as a cornerstone for building more complex, high-value molecules.

### Core Directive: Suzuki-Miyaura Cross-Coupling

The primary application for this reagent is in the Suzuki-Miyaura reaction to form a new carbon-carbon bond.

#### Experimental Protocol: Generalized Suzuki-Miyaura Coupling

- Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **(2,4-Dichloro-6-hydroxyphenyl)boronic acid** (1.2-1.5 equivalents), the desired aryl or vinyl halide (1.0 equivalent), a palladium catalyst (e.g.,  $Pd(PPh_3)_4$ , 1-5 mol%), and a suitable solvent (e.g., 1,4-dioxane, toluene, or DMF).
- Base Addition: Add an aqueous solution of a base (e.g.,  $K_2CO_3$ ,  $Cs_2CO_3$ , 2-3 equivalents). The choice of base is critical and must be optimized; it activates the boronic acid for transmetalation to the palladium center.
- Reaction Execution: Heat the reaction mixture with vigorous stirring to the optimized temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
- Workup and Purification: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous  $Na_2SO_4$ , filter, and concentrate in vacuo. Purify the crude product via column chromatography on silica gel.

Self-Validation: The success of the protocol is validated by the consumption of starting materials and the appearance of a new, less polar spot on TLC (or a new peak with the expected mass in LC-MS). The identity and purity of the final product must be confirmed by NMR spectroscopy and mass spectrometry.

## Potential Research Areas

- Medicinal Chemistry: The dichlorinated phenyl motif is present in numerous bioactive compounds. This building block allows for the systematic exploration of structure-activity relationships (SAR) by coupling it to various heterocyclic or aromatic partners. The hydroxyl group provides a handle for further functionalization, such as etherification or esterification, to modulate properties like solubility and metabolic stability.
- Materials Science: Arylboronic acids are used to synthesize conjugated polymers and organic light-emitting diodes (OLEDs). The specific electronic properties conferred by the dichloro- and hydroxyl-substituents can be used to tune the optical and electronic characteristics of novel materials.

## Handling, Storage, and Safety

As a Senior Application Scientist, ensuring laboratory safety and reagent integrity is paramount.

- Safety Precautions: **(2,4-Dichloro-6-hydroxyphenyl)boronic acid** is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.<sup>[7]</sup> Always handle this chemical in a certified fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
- Storage: Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides) upon prolonged storage, especially if exposed to air or moisture. It is crucial to store the compound in a tightly sealed container at the recommended temperature of 2-8°C, preferably under an inert atmosphere.<sup>[4][7]</sup>

## Conclusion

**(2,4-Dichloro-6-hydroxyphenyl)boronic acid** is a powerful and versatile intermediate for advanced chemical synthesis. Its densely functionalized structure presents both challenges and opportunities. A thorough understanding of its electronic properties, steric profile, and reactivity is essential for leveraging its full potential in the design and synthesis of novel compounds for pharmaceutical and material science applications. The insights and protocols provided in this guide serve as a foundational resource for researchers aiming to incorporate this valuable building block into their synthetic programs.

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